molecular formula H13NNaO8P B3143050 Sodium ammonium hydrogen phosphate tetrahydrate CAS No. 51750-73-3

Sodium ammonium hydrogen phosphate tetrahydrate

Cat. No.: B3143050
CAS No.: 51750-73-3
M. Wt: 209.07 g/mol
InChI Key: IQTQISLCLWJRPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Phosphate (B84403) Chemistry and Related Hydrates

The history of phosphate chemistry is intrinsically linked to the discovery of the element phosphorus. In 1669, the alchemist Hennig Brand is credited with isolating phosphorus while experimenting with urine, a substance rich in dissolved phosphates like sodium ammonium (B1175870) hydrogen phosphate. briandcolwell.comwikipedia.orgrsc.org This discovery marked the first time an element was isolated that had not been known since ancient times. wikipedia.org Initially, phosphorus was produced from phosphates found in urine, and later, in the 1770s, Carl Wilhelm Scheele developed a method to prepare it from bone ash, which contains calcium phosphate. briandcolwell.comwikipedia.org

The term "microcosmic salt" itself has alchemical origins, named by Paracelsus in the 16th century, reflecting its discovery from human ("microcosm") urine. wikipedia.org For centuries, this salt was a key substance in chemical analysis, particularly in the "microcosmic salt bead test." wikipedia.orgchemicalbook.comfishersci.fi This qualitative analysis technique involved fusing the salt on a wire loop with a sample, with the resulting colored bead indicating the presence of specific metallic elements. chemicalbook.comfishersci.fi

The study of hydrated minerals and salts gained momentum with the development of modern chemistry. Hydrated phosphates, including naturally occurring minerals like stercorite (the mineral form of microcosmic salt) and vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), became subjects of interest for their unique structures and properties. wikipedia.orgacs.org The evolution of phosphate chemistry accelerated significantly in the 19th century when Justus von Liebig identified phosphorus as an essential nutrient for plant growth, leading to the establishment of the synthetic fertilizer industry by treating phosphate rock with acid. briandcolwell.comfloridapoly.edu This industrialization shifted the primary focus of phosphate research towards agricultural applications, but the fundamental chemistry of compounds like sodium ammonium hydrogen phosphate tetrahydrate continued to be important in analytical and inorganic chemistry.

Significance within Inorganic Solid-State Chemistry and Materials Science

In the fields of inorganic solid-state chemistry and materials science, this compound is significant for several reasons. Its well-defined crystalline structure, containing both sodium and ammonium cations, hydrogen phosphate anions, and water molecules, makes it a model system for studying hydrogen bonding and ionic interactions in hydrated double salts.

The compound serves as a valuable precursor and reagent in the synthesis of other materials. chemicalbook.comfishersci.fi Upon heating, it undergoes decomposition, losing water and ammonia (B1221849) to form various sodium polyphosphates. chemicalbook.com This thermal decomposition pathway is a key area of research, as controlling the conditions allows for the synthesis of specific phosphate glasses or ceramic materials with tailored properties. For example, synthetic vivianite, another hydrated phosphate, is studied as a precursor for producing LiFePO₄, a cathode material for lithium-ion batteries. acs.org

Furthermore, its properties as a buffering agent are relevant in materials synthesis where pH control is critical. smolecule.com The study of its dehydration and phase transitions provides fundamental insights applicable to a wide range of hydrated materials, including cements and zeolites. mdpi.com The interactions between phosphate ions and water molecules, and the dynamics of hydration shells, are crucial for understanding processes from biomineralization to the stability of industrial materials. aip.orgacs.org Research into the thermal behavior of related compounds, such as ammonium dihydrogen phosphate, shows decomposition into phosphoric acid and ammonia, highlighting the complex chemical transformations that these salts can undergo. researchgate.netresearchgate.net

Overview of Research Trajectories for Complex Hydrated Phosphate Systems

Research into complex hydrated phosphate systems, including this compound, follows several key trajectories. A primary focus is understanding the structure and dynamics of water molecules within the crystal lattice and in the hydration shells surrounding the phosphate ions in solution. aip.orgacs.org The degree of hydration and the structure of these water networks significantly influence the chemical and physical properties of the compound. aip.org

Another major research area is the thermal behavior of these hydrates. acs.org Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the multi-stage dehydration processes and subsequent decomposition or phase transitions. acs.orgresearchgate.net This research is critical for applications where these materials are exposed to high temperatures, such as in the manufacturing of ceramics, glasses, and fire-retardant materials. researchgate.net For instance, the thermal decomposition of monoammonium phosphate is utilized in commercial fire extinguishers. researchgate.net

In materials science, there is a growing interest in using hydrated phosphates as precursors for advanced materials. The controlled synthesis of metal phosphates from hydrated precursors can yield materials with specific catalytic, electronic, or structural properties. acs.org Additionally, the role of phosphates in industrial and environmental systems is an active area of investigation. This includes their use in water treatment to control corrosion by forming protective layers on pipe surfaces and their impact on the hydration and setting of cementitious materials. mdpi.comnih.gov The interaction of phosphate ions with mineral surfaces and their influence on crystallization and dissolution processes are fundamental to both geochemical and industrial applications. nih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

PropertyValue
Chemical Formula NaNH₄HPO₄ · 4H₂O merckmillipore.com
Molar Mass 209.07 g/mol merckmillipore.comnih.gov
Appearance Colorless to white crystals or crystalline powder chemicalbook.comfishersci.fi
Density 1.544 g/cm³ merckmillipore.comhoneywell.com
Melting Point 79 - 80 °C (with decomposition) merckmillipore.comfishersci.fi
Solubility in Water 167 g/L at 20 °C carlroth.comsigmaaldrich.com
Solubility in other solvents Insoluble in alcohol fishersci.fi
pH 8.3 - 8.5 (50 g/L in H₂O at 20 °C) merckmillipore.comcarlroth.com

Elemental Composition

The elemental composition of this compound is detailed below.

ElementSymbolAtomic WeightAtomsMass Percent
SodiumNa22.99111.00% shaalaa.comwebqc.org
NitrogenN14.0116.70% shaalaa.comwebqc.org
HydrogenH1.01136.22% - 6.27% shaalaa.comwebqc.org
PhosphorusP30.97114.82% - 14.83% shaalaa.comwebqc.org
OxygenO16.00861.22% - 61.24% shaalaa.comwebqc.org

Properties

IUPAC Name

azanium;sodium;hydrogen phosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.Na.H3O4P.4H2O/c;;1-5(2,3)4;;;;/h1H3;;(H3,1,2,3,4);4*1H2/q;+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTQISLCLWJRPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H13NNaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718863
Record name Ammonium hydrogen sodium phosphate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-13-3
Record name Ammonium sodium phosphate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium hydrogen sodium phosphate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, monoammonium monosodium salt, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM SODIUM PHOSPHATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78U8WLV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Preparation Techniques

Synthesis from Purified Extraction Phosphoric Acid Routes

A common industrial method for producing sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate utilizes wet-process phosphoric acid, which necessitates purification to remove various impurities.

The synthesis process often begins with the purification of crude extraction phosphoric acid. This is achieved by precipitation methods, where substances like sodium carbonate, sodium metasilicate, and barium carbonate are used to remove accompanying impurities. Following purification, the acid is neutralized with gaseous ammonia (B1221849) to form a solution of monoammonium phosphate. researchcommons.org

A crucial step in this route is the pre-neutralization of the purified monoammonium phosphate solution with sodium carbonate. The ratio of sodium oxide to phosphorus pentoxide (Na₂O:P₂O₅) is carefully adjusted to approximately 0.44. This is followed by a controlled drying process. To obtain the tetrahydrate form of sodium ammonium hydrogen phosphate, the subsequent drying is carried out at a temperature of 50°C. researchcommons.org Drying at a higher temperature, such as 100°C, would lead to the formation of sodium dihydrogen phosphate monohydrate instead. researchcommons.org

ParameterConditionResulting Compound
Drying Temperature50°CSodium Ammonium Hydrogen Phosphate Tetrahydrate
Drying Temperature100°CSodium Dihydrogen Phosphate Monohydrate

This table illustrates the critical role of drying temperature in determining the final product.

The purity of the initial phosphoric acid significantly impacts the quality of the final this compound. Wet-process phosphoric acid typically contains impurities such as iron, aluminum, magnesium, fluorine, and silicon. google.com The purification process, which involves neutralization with ammonia, causes these impurities to precipitate as phosphates or other sparingly soluble compounds. google.com For instance, adjusting the pH to between 3.5 and 6.0 while maintaining a temperature above 60°C facilitates the precipitation of these impurities. google.com The removal of these precipitates before the addition of the sodium source is essential for obtaining a high-purity final product. The effectiveness of this purification is confirmed through analytical methods such as X-ray diffraction, IR spectroscopy, and thermogravimetry. researchcommons.org

ImpurityRemoval Method
Iron, Aluminum, Silicon, FluorinePrecipitation as phosphates or other sparingly soluble compounds upon neutralization with ammonia. google.com
General accompanying impuritiesPrecipitation using sodium carbonate, sodium metasilicate, and barium carbonate. researchcommons.org

This table summarizes the methods used to remove common impurities from wet-process phosphoric acid.

Preparation via Reaction of Ammonium Dihydrogen Phosphate

An alternative synthetic route involves the direct reaction of ammonium dihydrogen phosphate with a sodium source. This method can utilize either sodium hydroxide or sodium carbonate.

The reactions are as follows:

With sodium hydroxide: NH₄H₂PO₄ + NaOH → NaNH₄HPO₄ + H₂O

With sodium carbonate: 2NH₄H₂PO₄ + Na₂CO₃ → 2NaNH₄HPO₄ + H₂O + CO₂

Both reactions yield sodium ammonium hydrogen phosphate. The choice between sodium hydroxide and sodium carbonate can depend on factors such as cost, handling, and the desired purity of the final product. A process has been developed to react monoammonium phosphate with sodium carbonate in a vertical column at elevated temperatures to remove the resulting carbon dioxide while retaining ammonia in the product solution. google.com

Crystallographic Analysis and Structural Elucidation

X-ray Diffraction Studies of Crystalline Phases

X-ray diffraction has been instrumental in the initial characterization of the crystalline phases of sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate, establishing its fundamental crystallographic parameters.

Phase Identification and Determination of Unit Cell Parameters

Single-crystal X-ray diffraction studies have identified that sodium ammonium hydrogen phosphate tetrahydrate crystallizes in the triclinic space group P1. mindat.orgresearchgate.net This determination provides a fundamental symmetry framework for the arrangement of atoms within the crystal. The unit cell parameters, which define the dimensions and shape of the basic repeating unit of the crystal lattice, have been precisely measured.

ParameterValue
a10.636(2) Å
b6.9187(14) Å
c6.4359(13) Å
α90.46(3)°
β97.87(3)°
γ109.20(3)°
Volume469.07 ų

These parameters are crucial for understanding the packing of the constituent ions—sodium (Na⁺), ammonium (NH₄⁺), hydrogen phosphate (HPO₄²⁻)—and the water molecules of hydration within the crystalline structure. mindat.org

Correlation with Established Powder Diffraction Standards

The experimental X-ray diffraction data for this compound correlate well with established powder diffraction standards. The Powder Diffraction File (PDF), maintained by the International Centre for Diffraction Data (ICDD), includes an entry for the mineral stercorite, which is the natural analogue of this compound. The reference pattern for stercorite is designated as PDF card number 24-1048. webmineral.com This standard provides a reference set of d-spacings (the distances between planes of atoms in the crystal) and their corresponding relative intensities, which is essential for the identification of this compound in polycrystalline samples. The consistency between experimentally obtained powder diffraction patterns and the ICDD standard confirms the phase purity of synthesized samples. nih.gov

Neutron Diffraction Investigations of Atomic Arrangements

While X-ray diffraction is powerful for determining the positions of heavier atoms, neutron diffraction is uniquely suited for accurately locating hydrogen atoms due to their significant neutron scattering cross-section. Although a specific neutron diffraction study for this compound is not available in the reviewed literature, insights into the expected atomic arrangements, particularly concerning hydrogen atoms, can be inferred from studies on closely related ammonium phosphate compounds.

Precise Localization of Hydrogen Atoms and Elucidation of Ammonium Ion Orientation

Neutron diffraction studies on other ammonium phosphates, such as ammonium dihydrogen phosphate (ADP), have demonstrated the ability of this technique to precisely locate the hydrogen atoms within the crystal structure. ias.ac.inresearchgate.netias.ac.in In these related compounds, the ammonium ion (NH₄⁺) is shown to adopt a tetrahedral geometry. It is anticipated that in this compound, the ammonium ion would also exhibit a tetrahedral arrangement. The orientation of the ammonium ion is dictated by the formation of hydrogen bonds with neighboring oxygen atoms from the phosphate groups and water molecules. Neutron diffraction would be the definitive method to determine the specific orientation and any potential rotational disorder of the ammonium ion within the crystal lattice.

Detailed Analysis of Hydrogen Bonding Networks (N-H-O, O-H-O Interactions)

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. These interactions involve the hydrogen atoms of the ammonium ion, the hydrogen phosphate group, and the water molecules. Neutron diffraction studies on analogous hydrated phosphate minerals have revealed the intricate details of such networks. mdpi.comresearchgate.net

In the case of this compound, two primary types of hydrogen bonds are expected:

N-H—O interactions: The hydrogen atoms of the tetrahedral ammonium ion act as donors, forming hydrogen bonds with oxygen atoms from the hydrogen phosphate anions and the water molecules. These bonds are crucial in anchoring the ammonium ion within the crystal lattice.

O-H—O interactions: The hydrogen atom of the hydrogen phosphate group and the hydrogen atoms of the four water molecules of hydration participate in a complex network of hydrogen bonds with the oxygen atoms of neighboring phosphate groups and other water molecules.

Crystalline Disorder Phenomena

Crystalline disorder refers to any deviation from the perfect, repeating arrangement of atoms in a crystal lattice. In hydrated phosphate minerals, disorder can manifest in several ways, such as positional disorder of atoms or orientational disorder of molecular ions like the phosphate or ammonium groups. acs.orgnih.gov

In the context of this compound, potential sources of disorder could include:

Disorder of Hydrogen Atoms: The hydrogen atoms, particularly those involved in the hydrogen bonding network, may exhibit positional disorder, occupying multiple sites with varying probabilities.

Orientational Disorder of the Ammonium Ion: The ammonium ion might undergo rotational motion or exist in multiple, statistically occupied orientations within its coordination sphere.

While specific studies on crystalline disorder in this compound are not prominent in the literature, the presence of a complex hydrogen-bonding network and a molecular cation suggests that such phenomena could occur, particularly at elevated temperatures. Techniques like variable-temperature diffraction studies would be necessary to probe the nature and extent of any crystalline disorder in this compound.

Temperature-Dependent Disorder of Ammonium Cations

At room temperature, the hydrogen atoms of the ammonium ion are not fixed in single, well-defined positions. Instead, they are distributed over multiple sites, indicating that the NH₄⁺ ion is undergoing rapid reorientation. This dynamic disorder can be visualized as the ammonium ion tumbling within its cavity in the crystal lattice. The thermal energy at room temperature is sufficient to allow the ion to overcome the potential energy barriers for rotation from one orientation to another.

While specific temperature-dependent neutron diffraction studies that quantify the exact nature of this disorder at various temperatures for this particular compound are not extensively detailed in foundational crystallographic reports, the behavior is inferred from the refined atomic displacement parameters (thermal ellipsoids) of the nitrogen and hydrogen atoms in the crystal structure determination. Larger thermal ellipsoids for the hydrogen atoms of the ammonium ion are indicative of this motional disorder. It is a well-established principle that as the temperature is lowered, such dynamic disorder is typically reduced, and the ammonium ion may adopt a more ordered configuration as the thermal energy becomes insufficient to overcome the rotational barriers. This ordering process can sometimes lead to phase transitions, although such a transition has not been prominently reported for stercorite under common conditions.

The nature of the hydrogen bonding between the ammonium ion and the surrounding phosphate groups and water molecules is the primary determinant of the potential energy landscape for this rotation. The N-H···O hydrogen bonds are crucial in defining the preferential orientations of the ammonium ion.

Proton Disorder within Hydrogen Bond Systems

Proton disorder is another significant feature within the hydrogen bond network of this compound. This type of disorder refers to the situation where a hydrogen atom involved in a hydrogen bond can occupy more than one potential energy minimum along the bond axis. This is distinct from the rotational disorder of the entire ammonium cation, although the two phenomena are interconnected through the hydrogen bonding network.

In the structure of NaNH₄HPO₄·4H₂O, the hydrogen phosphate (HPO₄²⁻) anion itself contains a hydrogen atom that is covalently bonded to one of the oxygen atoms. This acidic proton is a key participant in the hydrogen bonding scheme. The potential for this proton to be disordered arises if there are two or more acceptor oxygen atoms at suitable distances, creating a scenario where the proton can tunnel or hop between them.

The crystallographic analysis of stercorite indicates a complex and extensive network of O-H···O and N-H···O hydrogen bonds. The refinement of the hydrogen atom positions is critical to identifying any proton disorder. While X-ray diffraction can locate hydrogen atoms, neutron diffraction is a more powerful technique for this purpose due to the higher scattering cross-section of hydrogen for neutrons.

The foundational X-ray study of stercorite provided a detailed picture of the hydrogen bonding network, but it did not explicitly report evidence for significant proton disorder within the hydrogen phosphate group or the water molecules at room temperature. The hydrogen atoms were generally located at positions consistent with ordered arrangements within the experimental resolution. However, the possibility of localized, dynamic proton transfer cannot be entirely ruled out without specific studies, such as variable-temperature neutron diffraction or solid-state NMR spectroscopy, designed to probe such phenomena. The lengths of the hydrogen bonds in the structure provide clues; typically, shorter hydrogen bonds are more likely to exhibit proton disorder.

The table below summarizes key crystallographic data for this compound.

Parameter Value
Chemical FormulaNaNH₄HPO₄·4H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.533 (2)
b (Å)6.918 (1)
c (Å)10.988 (2)
Z (formula units per cell)4

Advanced Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational transitions within a molecule by measuring its absorption of infrared radiation. For sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate, this technique is particularly effective for identifying the characteristic vibrational modes of its constituent functional groups: phosphate, hydroxyl, and ammonium.

The FTIR spectrum of sodium ammonium hydrogen phosphate tetrahydrate is a composite of the vibrational modes of the hydrogen phosphate (HPO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O).

Phosphate Group (HPO₄²⁻): The hydrogen phosphate group gives rise to several characteristic bands. The vibrations of a PO₄ tetrahedron can be categorized into stretching and bending modes. nih.gov The symmetric stretching (ν₁) of the P-O bonds typically appears in the 1050-1100 cm⁻¹ region. nih.gov Asymmetric stretching (ν₃) modes are found at slightly higher wavenumbers, often around 1093 and 1036 cm⁻¹. nih.gov The bending modes, both symmetric (ν₂) and asymmetric (ν₄), occur at lower frequencies, generally in the range of 470 to 610 cm⁻¹. nih.gov The presence of a proton in the HPO₄²⁻ ion also introduces P-OH stretching and P-O-H bending modes. nih.gov

Ammonium Group (NH₄⁺): The ammonium ion, with its tetrahedral symmetry, exhibits distinct vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region, above 3000 cm⁻¹. The NH₄⁺ bending vibration (ν₄) is characteristically found around 1400-1425 cm⁻¹. researchgate.nethoneywell.com The position and splitting of this band can be indicative of the hydrogen bonding environment surrounding the ammonium ion. researchgate.net

The following table summarizes the typical FTIR vibrational band assignments for this compound.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)References
O-H StretchingH₂O, P-OH3200 - 3600 nih.gov
N-H StretchingNH₄⁺> 3000 researchgate.net
H-O-H BendingH₂O~1630 honeywell.comnih.gov
N-H Bending (ν₄)NH₄⁺1400 - 1425 researchgate.nethoneywell.com
P-O Asymmetric Stretching (ν₃)HPO₄²⁻1030 - 1100 nih.gov
P-O Symmetric Stretching (ν₁)HPO₄²⁻960 - 1100 nih.govnih.gov
P-O-H BendingHPO₄²⁻Variable nih.gov
P-O Bending (ν₂, ν₄)HPO₄²⁻470 - 610 nih.gov

Table generated by Gemini, based on spectroscopic data for phosphate and ammonium compounds.

Hydrogen bonding plays a crucial role in the crystal lattice of this compound, linking the HPO₄²⁻ anions, NH₄⁺ cations, and water molecules. These interactions produce distinct signatures in the FTIR spectrum.

The formation of strong hydrogen bonds, such as O-H···O and N-H···O, typically leads to a red-shift (a shift to lower wavenumbers) and significant broadening of the O-H and N-H stretching bands. nih.gov The extent of this shift is often correlated with the strength of the hydrogen bond. researchgate.net For instance, the large spectral shifts observed in the vibrational spectra of phosphate ions in solution are attributed to strong hydrogen bonds formed between the ion and water molecules. nih.gov In the solid state, similar interactions dictate the structure and stability of the crystal. The P-O-H bending and P-OH stretching modes are also sensitive to the hydrogen bonding environment, often exhibiting blue-shifts (shifts to higher wavenumbers). nih.gov The fine structure of the NH₄⁺ bending mode around 1400 cm⁻¹ can also be influenced by hydrogen bonding interactions with adjacent phosphate groups or water molecules. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FTIR that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of the crystal lattice, providing valuable information on both internal molecular modes and external lattice dynamics.

The Raman spectrum of this compound features bands corresponding to both the internal vibrations of the polyatomic ions and the external, low-frequency lattice vibrations.

Internal Modes: These are the fundamental vibrations within the HPO₄²⁻ and NH₄⁺ ions, which are analogous to those observed in FTIR spectroscopy. For phosphate groups, a distinct and often intense band characteristic of the symmetric P-O stretching mode is expected; for instance, a band at 988 cm⁻¹ is characteristic of HPO₄²⁻ ions. nih.gov In the closely related ammonium dihydrogen phosphate (NH₄H₂PO₄), an intense band around 923 cm⁻¹ is assigned to a PO₄ tetrahedral mode. researchgate.net The ammonium ion (NH₄⁺) vibrations also appear in the Raman spectrum, with stretching modes near 3400 cm⁻¹. researchgate.net

Lattice Vibrations: These low-frequency modes, typically found below 400 cm⁻¹, arise from the collective motions (translations and rotations) of the Na⁺, NH₄⁺, and HPO₄²⁻ ions and the water molecules within the crystal lattice. In ammonium dihydrogen phosphate, a stretching mode of the PO₄ tetrahedron is observed at 339 cm⁻¹. researchgate.net The analysis of these lattice modes provides direct information about the crystal structure, symmetry, and the strength of the intermolecular forces.

The following table presents typical Raman band assignments for compounds containing ammonium and phosphate ions.

Vibrational ModeFunctional Group / OriginTypical Wavenumber Range (cm⁻¹)References
O-H Stretching (O-H···O)H₂O, H-Bonding3050 - 3150 researchgate.net
N-H StretchingNH₄⁺~3400 researchgate.net
P-O Stretching (in HPO₄²⁻)HPO₄²⁻~988 nih.gov
P-O Stretching / Bending (in H₂PO₄⁻)PO₄~923 researchgate.net
Lattice VibrationsCrystal Lattice< 400 researchgate.net

Table generated by Gemini, based on spectroscopic data for ammonium phosphate compounds.

Raman spectroscopy is highly sensitive to the local symmetry and chemical environment of the vibrating species. Consequently, subtle changes in the crystal structure, such as those induced by temperature, pressure, or changes in hydration, can be detected as shifts in band positions, changes in band widths, or the appearance/disappearance of certain modes. For example, in studies of ammonium dihydrogen phosphate crystals grown at different pH values, the intensity of Raman peaks attributed to O–H⋯O hydrogen bonds was affected, indicating that pH influenced this specific interaction. researchgate.net The position and intensity of peaks in the 1400–1700 cm⁻¹ range also shifted, reflecting changes in the environment of the NH₄⁺ ions. researchgate.net This sensitivity allows Raman spectroscopy to be a powerful tool for monitoring phase transitions and characterizing the degree of crystalline order.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (SS-NMR) spectroscopy is a powerful, non-destructive technique that provides detailed, atom-specific information about the local chemical environment, structure, and dynamics in solid materials. While a dedicated SS-NMR study specifically for this compound is not prominently available in the surveyed literature, its expected spectral characteristics can be inferred from studies on analogous compounds containing phosphate, ammonium, and hydroxyl groups. nih.govosti.govacs.org

The primary nuclei of interest in this compound are ¹H, ³¹P, ²³Na, and ¹⁴N. Magic Angle Spinning (MAS) is a standard SS-NMR technique used to average out anisotropic interactions and obtain higher resolution spectra. mdpi.com

³¹P Solid-State NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for SS-NMR. mdpi.com The ³¹P MAS NMR spectrum is expected to show a resonance corresponding to the HPO₄²⁻ group. The isotropic chemical shift provides information about the local electronic environment of the phosphorus atom. Studies on various calcium phosphates distinguish between protonated (HPO₄²⁻) and non-protonated (PO₄³⁻) phosphate groups based on their distinct chemical shifts. nih.gov For example, ammonium dihydrogen phosphate (NH₄H₂PO₄) is used as a secondary solid reference with a ³¹P chemical shift of 0.99 ppm. whiterose.ac.uk Cross-polarization (CP) techniques (¹H→³¹P CPMAS) can be used to enhance the signal of phosphorus nuclei that are in close proximity to protons, confirming the presence of the HPO₄²⁻ species. acs.org

¹H Solid-State NMR: The ¹H MAS NMR spectrum would reveal information about the different proton environments: the ammonium ion (NH₄⁺), the hydrogen phosphate ion (as P-OH), and the water of hydration (H₂O). In studies of hydrated magnesium minerals, distinct resonances are observed for hydroxyl protons and water protons. mdpi.com In ammonium dihydrogen phosphate, high spinning rates (>10 kHz) can suppress spin diffusion, allowing for the resolution of separate relaxation times for the acidic (P-OH) and ammonium protons. nih.gov The chemical shift of the ammonium protons is sensitive to the formation of N-H···O hydrogen bonds with surrounding water molecules or phosphate groups. nih.gov

Other Nuclei (²³Na, ¹⁴N): Both ²³Na (spin 3/2) and ¹⁴N (spin 1) are quadrupolar nuclei. Their SS-NMR spectra are often broad due to the quadrupolar interaction, which arises from the interaction of the nuclear electric quadrupole moment with the local electric field gradient. mdpi.com Analysis of these broad lineshapes can provide information on the local symmetry of the sodium and nitrogen sites within the crystal lattice.

Scanning Electron Microscopy (SEM) with Elemental Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. In the study of crystalline compounds like this compound, SEM provides detailed information about crystal habit, size distribution, and surface features. A study on the synthesis of this compound from extraction phosphoric acid utilized SEM to establish the individuality and purity of the synthesized substance. researchcommons.org

The morphology of the crystals is influenced by the synthesis conditions, such as the rate of cooling, pH of the solution, and the presence of impurities. SEM images can reveal whether the crystals are well-formed with distinct facets or if they exhibit irregular shapes. Furthermore, SEM is crucial for observing the extent of particle agglomeration. nih.gov Agglomeration, the process by which individual crystals clump together, can significantly impact the bulk properties of the material, such as its flowability and dissolution rate. Understanding and controlling agglomeration is often a key consideration in industrial crystallization processes. Studies on other phosphate materials, such as hydroxyapatite (B223615), have demonstrated how synthesis parameters can be adjusted to control particle morphology and reduce agglomeration. nih.govtechno-press.org

The microstructure of a crystalline material is not static but evolves throughout the synthesis process. SEM can be used to track this microstructural evolution, providing insights into the mechanisms of crystal nucleation and growth. By examining samples taken at different stages of the crystallization process, it is possible to observe the initial formation of small nuclei and their subsequent growth into larger crystals.

For this compound, this could involve monitoring the crystallization from an aqueous solution. Early-stage samples might show the presence of amorphous precursors or very small crystallites, which then transform into the final crystalline product. While detailed studies on the microstructural evolution of this specific compound are not widely available, research on related systems, such as ammonium dihydrogen phosphate, has utilized SEM to study the morphology of the resulting crystals. researchgate.net Such analyses provide a basis for understanding how the synthesis of this compound could be optimized to achieve a desired crystal size and morphology.

Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is a powerful tool for determining the elemental composition of a sample. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays, allowing for both qualitative and quantitative elemental analysis.

For this compound, EDX analysis would be expected to show peaks corresponding to sodium (Na), nitrogen (N), phosphorus (P), and oxygen (O). This technique can be used to confirm the presence of the expected elements and to check for the presence of any elemental impurities.

Furthermore, EDX can be used to create elemental maps, which show the spatial distribution of different elements across the surface of the sample. In a pure crystal of this compound, the elemental maps for Na, N, P, and O should be uniform, indicating a homogeneous distribution of these elements throughout the crystal. If impurities are present, they may appear as localized areas of different elemental composition. Elemental mapping is particularly useful for studying mixed-cation systems and for identifying any phase segregation or compositional zoning within the crystals. nih.gov While specific EDX maps for this compound are not presented in the available literature, the technique is widely applied in the characterization of phosphate minerals and synthetic materials to confirm their elemental makeup and homogeneity. science.gov

Thermal Behavior and Phase Transition Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition pathways of materials. tainstruments.com

When subjected to increasing temperature, sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate undergoes a multi-step decomposition process. Initially, the compound loses its four molecules of water of hydration. As the temperature continues to rise, it further decomposes, releasing ammonia (B1221849) (NH₃) and water, ultimately forming sodium polyphosphate. chemicalbook.com The decomposition can be influenced by the surrounding atmosphere, such as in the presence of air versus an inert gas. researchgate.net

The decomposition of similar ammonium phosphate compounds, like ammonium dihydrogen phosphate (NH₄H₂PO₄), has been shown to proceed through the formation of intermediates such as diammonium dihydrogen diphosphate ((NH₄)₂H₂P₂O₇), water, ammonia, and phosphoric acid (H₃PO₄) at elevated temperatures. researchgate.net The final solid product upon heating is often a form of polyphosphate. chemicalbook.com

A representative TGA curve would show distinct steps corresponding to the mass loss at different temperature ranges, allowing for the quantitative analysis of the evolved components.

Table 1: Representative TGA Data for the Decomposition of an Ammonium Phosphate Hydrate (B1144303)

Decomposition StepTemperature Range (°C)Mass Loss (%)Evolved Products
Dehydration50 - 150VariesH₂O
Deammoniation & Condensation150 - 300VariesNH₃, H₂O

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) and Heat Capacity Measurements

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as phase transitions, melting, and decomposition.

DSC analysis of sodium ammonium hydrogen phosphate tetrahydrate reveals several thermal events. The dehydration process, where the water of crystallization is lost, is an endothermic process, as energy is required to break the bonds holding the water molecules in the crystal lattice. khanacademy.orgrsc.org The subsequent decomposition of the anhydrous salt, involving the release of ammonia and the formation of polyphosphates, also corresponds to endothermic peaks on the DSC curve.

In some complex decomposition reactions, exothermic events can also be observed. For instance, if the evolved ammonia were to react with other components in the system or if a crystallization of a new phase occurs, it could result in an exothermic peak. researchgate.net

DSC is a primary tool for determining the temperatures at which phase transitions occur. For hydrated salts, the melting point is often associated with the release of water of hydration. This compound has a reported melting point of approximately 79 °C, which corresponds to its decomposition. sigmaaldrich.comavantorsciences.com

The DSC curve will show distinct peaks corresponding to these transitions. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy change associated with the process, respectively. For instance, the DSC of a similar compound, ammonium dihydrogen phosphate, shows peaks at 430 K (157 °C) and 483 K (210 °C) associated with different phase transformations. researchgate.net

Table 2: Thermal Events for a Hydrated Phosphate Salt as Determined by DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (J/g)
Dehydration (Endothermic)~30~80Varies
Decomposition (Endothermic)>150VariesVaries

Note: These values are illustrative and can be influenced by experimental parameters.

Hydrate Phase Transitions and Dehydration/Rehydration Dynamics

The stability of the hydrated form of a salt is crucial for its storage and application. The transition between different hydrate phases or between a hydrated and anhydrous form is influenced by external conditions.

The stability of this compound is highly dependent on temperature. As observed in TGA and DSC, elevated temperatures lead to dehydration. The presence of water vapor in the surrounding atmosphere can influence the dehydration temperature and the potential for rehydration.

The concentration of the salt in an aqueous solution also plays a role in the stability of its hydrate. The formation and stability of bifurcated hydrogen bonds between the ammonium ion and water molecules, as well as between the phosphate anion and water, are key to the hydration structure. nih.govaps.orgnih.gov Changes in solution concentration can affect these hydrogen bonding networks and thus the stability of the solid hydrate phase that crystallizes from the solution. For instance, the hydration structure of phosphate ions in water is known to be influenced by the degree of protonation, which in turn affects the hydrogen bonding with surrounding water molecules. researchgate.net

Role of Hydrogen Bond Rearrangements in Hydration State Changes

The thermal stability and dehydration pathways of hydrated crystalline compounds, such as this compound, are intrinsically linked to the intricate network of hydrogen bonds within their crystal lattice. Changes in hydration states, driven by temperature variations, necessitate a significant reorganization of these hydrogen bonds. While direct studies on this compound are not extensively detailed in the available literature, the principles governing these transformations can be understood by examining related hydrated crystalline systems.

Upon heating, the increased thermal energy causes the water molecules to vibrate more vigorously. This can lead to the weakening and eventual breaking of the hydrogen bonds that connect the water molecules to the phosphate and ammonium ions, as well as to other water molecules. The loss of a water molecule from the crystal lattice creates a vacancy and disrupts the local hydrogen-bonding network. In response, the remaining atoms and molecules in the vicinity undergo a rearrangement to achieve a new, more stable configuration. This process can involve the formation of new hydrogen bonds between remaining water molecules, or between water molecules and the phosphate or ammonium ions.

Furthermore, studies on phosphate-water clusters highlight the importance of orbital interactions in determining the strength of hydrogen bonds. researchgate.net Dihydrogen phosphate, for instance, forms stronger hydrogen bonds with water compared to metaphosphate due to greater charge transfer and enhanced orbital overlap. researchgate.net This suggests that the specific electronic structure of the phosphate group in this compound will significantly influence the energetics of its hydrogen bonds and, consequently, its dehydration behavior. The cooperative nature of hydrogen bonding, where the interaction between a water molecule and a phosphate ion can influence adjacent hydrogen bonds, further complicates these rearrangements.

In essence, the change in hydration state is a dynamic process governed by a continuous breaking and forming of hydrogen bonds. The specific pathways of dehydration and the stability of intermediate hydrated forms are determined by the energetic landscape of these hydrogen bond rearrangements.

Investigation of Ferroelectric and Antiferroelectric Phase Transitions in Related Phosphate Systems

Certain phosphate-containing materials exhibit ferroelectric or antiferroelectric properties, which are characterized by the spontaneous alignment of electric dipoles. These properties are often associated with phase transitions, where the material switches between a paraelectric (disordered) phase at high temperatures and a ferroelectric or antiferroelectric (ordered) phase at lower temperatures. While specific data on this compound is limited, extensive research on related phosphate systems, such as potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP), provides valuable insights into these phenomena.

Dielectric and Calorimetric Studies of Phase Transition Diffusion

The nature of ferroelectric and antiferroelectric phase transitions can be elucidated through dielectric and calorimetric measurements. Dielectric spectroscopy measures the material's response to an applied electric field as a function of temperature and frequency, while calorimetry tracks the heat flow into or out of the sample during heating or cooling.

In many ferroelectric and antiferroelectric phosphate crystals, the phase transition is of the order-disorder type, involving the ordering of protons within the hydrogen-bond network. nps.educore.ac.uk Dielectric studies of such transitions typically show a sharp peak in the dielectric constant at the transition temperature (Curie temperature, Tc). mdpi.com This peak signifies a large change in the material's ability to store electrical energy as the electric dipoles align.

Calorimetric studies, such as Differential Scanning Calorimetry (DSC), reveal a characteristic anomaly in the heat capacity at the phase transition. core.ac.ukarxiv.org For a first-order phase transition, a sharp, delta-function-like peak is observed, indicating a latent heat of transition. For a second-order transition, a lambda-shaped anomaly in the heat capacity is seen. The shape and width of these peaks provide information about the "diffuseness" of the phase transition. A broad peak suggests a diffuse phase transition, which can occur in materials with compositional disorder or internal stresses.

The table below summarizes typical findings from dielectric and calorimetric studies of phase transitions in related phosphate systems.

Measurement TechniqueObserved Phenomenon at Phase TransitionInformation Gained
Dielectric Spectroscopy Sharp peak in dielectric permittivity at TcDetermination of the Curie temperature; indication of the onset of ferroelectric or antiferroelectric ordering.
Calorimetry (DSC) Anomaly in heat capacity (peak or lambda shape)Determination of the order of the phase transition (first or second order); quantification of the enthalpy and entropy changes associated with the transition.

Effects of Nanoparticle Size and Applied Pressure on Transition Temperatures

The phase transition temperatures in ferroelectric and antiferroelectric materials are not fixed constants but can be influenced by external factors such as particle size and applied pressure.

Effect of Nanoparticle Size:

As the size of a ferroelectric or antiferroelectric crystal is reduced to the nanoscale, surface and interface effects become increasingly dominant. aps.org In many ferroelectric nanoparticles, the phase transition temperature is observed to decrease with decreasing particle size. mdpi.comacs.org This phenomenon can be attributed to several factors, including the presence of a "dead layer" at the surface with suppressed ferroelectricity, and the influence of surface tension which can stabilize the higher-symmetry paraelectric phase.

However, in some systems, such as potassium dihydrogen phosphate (KDP) nanoparticles, an increase in the transition temperature has been reported. mdpi.comaps.org This has been attributed to the influence of surface effects on the interactions between the constituent ions. The specific effect of nanoparticle size on the transition temperature is therefore material-dependent and is an active area of research.

The following table illustrates the general trends observed for the effect of nanoparticle size on the ferroelectric transition temperature.

Material SystemEffect of Decreasing Nanoparticle Size on Tc
Barium Titanate (BaTiO3)Decrease mdpi.comacs.org
Lead Titanate (PbTiO3)Decrease aps.org
Potassium Dihydrogen Phosphate (KDP)Increase mdpi.comaps.org

Effect of Applied Pressure:

The application of hydrostatic pressure can also significantly alter the phase transition temperature. In many ferroelectric systems, applying pressure tends to favor the denser, often paraelectric, phase, leading to a decrease in the transition temperature. aps.orgresearchgate.net This is because the application of pressure generally reduces the volume of the crystal lattice, which can disrupt the long-range ordering of the electric dipoles.

Conversely, in some cases, pressure can induce a phase transition from a ferroelectric to an antiferroelectric state. aps.orgresearchgate.net The specific response to pressure depends on the crystal structure and the nature of the chemical bonds. Uniaxial pressure, applied along a specific crystallographic direction, can have an even more complex effect, potentially inducing anisotropic strains that can either enhance or suppress the ferroelectric or antiferroelectric ordering. researchgate.net

Solid State Reactions and Material Interactions

Reactivity with Calcium Carbonate and Hydroxyapatite (B223615) Formation

The interaction between phosphate (B84403) solutions and calcareous materials, such as limestone and marble (primarily calcium carbonate, CaCO₃), is the basis for a conservation treatment aimed at consolidating weathered stone. researchgate.netulisboa.pt Diammonium hydrogen phosphate (DAP), a compound closely related to sodium ammonium (B1175870) hydrogen phosphate, is often used for this purpose. The treatment's goal is to form new calcium phosphate phases that have binding capabilities, thereby restoring cohesion to the deteriorating material. ulisboa.ptresearchgate.net The reaction ideally leads to the formation of hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂), a mineral that is more stable and less soluble than calcite, especially in acidic environments. researchgate.net

The consolidation of calcareous building materials using phosphate solutions involves a chemical reaction where phosphate ions from the solution react with calcium ions from the substrate. researchgate.net This process leads to the precipitation of new calcium phosphate (CaP) phases within the porous structure of the material, which bind the grains together and improve mechanical properties. researchgate.netresearchgate.net

Experimental data suggest that the initial phase to form is often dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), also known as brushite. nih.gov This phase dominates the initial nucleation stage. Subsequently, DCPD can transform into more stable phases like octacalcium phosphate (OCP, Ca₈H₂(PO₄)₆·5H₂O) or directly to hydroxyapatite (HAp), which dominate the growth stage of the reaction. researchgate.netnih.gov The transformation pathway can be influenced by various factors, but it generally moves towards thermodynamically more stable, less soluble phases. nih.govnih.gov

The newly formed calcium phosphates, such as plate-like OCP or HAp crystals, arrange in a shell around the original calcite grains and within the grain boundaries, effectively consolidating the material. unimi.it

The specific calcium phosphate phases that form during the consolidation treatment are highly dependent on several factors. unimi.it The control of these variables is crucial for achieving an effective and compatible consolidation treatment.

Key influencing factors include:

pH of the reaction environment : The stability of different calcium phosphate phases is strongly pH-dependent. For instance, dicalcium phosphate dihydrate (DCPD) is more stable in acidic conditions (pH 2.0-6.0), while hydroxyapatite is the most stable phase in alkaline conditions (pH 9.5-12). researchgate.netacs.org The composition of calcium-deficient hydroxyapatite is also highly pH-dependent. researchgate.net

Concentration of the phosphate solution : The molarity of the applied phosphate solution affects the type of phases formed. unimi.it Different concentrations can alter the kinetics of the reaction and the composition of the resulting hydroxyapatite. researchgate.netnih.gov

Reaction kinetics : The rate at which reactants are introduced can counterintuitively determine the final product. For example, in some systems, faster addition rates of calcium ions can lead to the formation of a more stable product like poorly crystalline hydroxyapatite, while slower rates might produce the less-stable DCPD. acs.org

Substrate microstructure : The porosity and grain structure of the stone being treated influence how the consolidating solution penetrates and where the new phases precipitate. unimi.it

Temperature : Higher reaction temperatures generally favor the production of products with higher crystallinity. core.ac.uk

Factors Affecting Calcium Phosphate Phase Formation
FactorInfluence on Reaction OutcomeReference
pHDetermines the stability and composition of the resulting calcium phosphate phases. HAp is favored at higher pH. researchgate.netacs.org
Phosphate ConcentrationAffects reaction kinetics and the specific phases that are formed. unimi.itnih.gov
Reaction Kinetics (e.g., addition rate)Can surprisingly dictate the final crystalline phase, with faster rates sometimes favoring more stable products. acs.org
Substrate MicrostructureControls the penetration of the solution and the location of new phase precipitation. unimi.it
TemperatureHigher temperatures tend to result in more crystalline products. core.ac.uk

Interactions within Phosphate Cement Systems

Magnesium phosphate cements (MPCs) are rapid-setting cements formed by an acid-base reaction between magnesium oxide (MgO) and a soluble phosphate salt in an aqueous solution. researchgate.netresearchgate.net These cements are noted for their high early strength and strong bonding to various substrates. taylorandfrancis.commdpi.com While ammonium dihydrogen phosphate is commonly used, formulations incorporating sodium dihydrogen phosphate have also been developed, leading to magnesium sodium phosphate cements. researchgate.netnih.gov The presence of both sodium and ammonium ions in sodium ammonium hydrogen phosphate suggests its potential role in hybrid cementitious systems.

The setting of magnesium phosphate cements is a through-solution reaction mechanism. mdpi.com The process begins with the dissolution of the soluble phosphate salt in water, followed by the wetting and reaction of magnesium oxide. researchgate.net

In cements using ammonium dihydrogen phosphate, the primary reaction product is struvite (MgNH₄PO₄·6H₂O). researchgate.netnih.gov The reaction is as follows: MgO + NH₄H₂PO₄ + 5H₂O → MgNH₄PO₄·6H₂O

Comparison of Reaction Products in Magnesium Phosphate Cements
Phosphate SourcePrimary Reaction ProductProduct NatureReference
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)Struvite (MgNH₄PO₄·6H₂O)Crystalline nih.gov
Sodium Dihydrogen Phosphate (NaH₂PO₄)Insoluble Magnesium Sodium PhosphateAmorphous nih.gov

The acid-base reaction central to the setting of phosphate cements involves the progressive deprotonation of phosphate species, which is governed by the pH of the solution. The initial phosphate source is typically a dihydrogen phosphate, H₂PO₄⁻. As the reaction begins, the dissolution of MgO consumes protons, causing the pH to rise. This shift in pH leads to the transformation of the phosphate species in the solution.

The equilibrium between the different protonated phosphate species is as follows: H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ (pKa₁ ≈ 2.1) H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ (pKa₂ ≈ 7.2) HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ (pKa₃ ≈ 12.3)

Initially, the H₂PO₄⁻ ion is the predominant species. As MgO reacts and the pH increases past 7.2, the H₂PO₄⁻ is converted to the hydrogen phosphate ion, HPO₄²⁻. With a further increase in pH, the orthophosphate ion, PO₄³⁻, becomes the dominant species. researchgate.net It is these deprotonated species that then react with Mg²⁺ ions (and NH₄⁺ ions, if present) in the solution to precipitate the final binding phases, such as struvite or amorphous magnesium sodium phosphate. researchgate.net

Adsorption and Ion Exchange Phenomena at Material Interfaces

The sodium, ammonium, and phosphate ions derived from sodium ammonium hydrogen phosphate can participate in adsorption and ion exchange processes at various material interfaces. These phenomena are crucial in fields ranging from materials science to environmental remediation.

One significant example is the ion-exchange capability of layered phosphate materials like octacalcium phosphate (OCP). rsc.org Research has demonstrated that ammonium ions substituted into the interlayers of OCP can be exchanged with sodium ions from a surrounding solution. rsc.orgrsc.org This exchange process, where NH₄⁺ is replaced by Na⁺, occurs without altering the fundamental crystal structure of the OCP, confirming that a cation exchange process similar to that in other layered compounds like clays (B1170129) can occur in calcium phosphates. rsc.orgresearchgate.net The degree of this ion exchange is dependent on the concentration of sodium ions in the treatment solution. rsc.org

Beyond layered phosphates, phosphate and ammonium ions are known to be sequestered by various adsorbent materials, often through ion exchange mechanisms. Materials such as bentonite/zeolite composites have been shown to effectively remove both phosphate and ammonium ions from aqueous solutions. acs.org The uptake in these systems is often attributed to physisorption and ion-exchange processes involving weak electrostatic attractions. acs.org Similarly, specialized polymers can be designed to exhibit ion exchange properties for the targeted removal of phosphate ions. pjoes.com The interaction often involves electrostatic attraction, surface complex formation, and ion exchange. mdpi.com

Surface Adsorption of Cations and Anions from Aqueous Solutions

The interaction of sodium ammonium hydrogen phosphate tetrahydrate's constituent ions with solid surfaces in aqueous environments is governed by surface adsorption phenomena. In processes relevant to material synthesis, such as the modification of ceramic precursors, the adsorption of cations and anions from solutions containing sodium, ammonium, and phosphate ions onto a solid substrate is a critical initial step. Research into the treatment of hydroxyapatite (HA) powder with aqueous solutions of related compounds like ammonium dihydrogen phosphate and sodium dihydrogen phosphate illustrates this principle. researcher.liferesearchgate.net

When a solid material like hydroxyapatite is introduced into such a solution, several processes can occur. One key process is the adsorption of cations (e.g., Na⁺, NH₄⁺) and anions (e.g., H₂PO₄⁻) from the solution onto the surface of the particles. researcher.liferesearchgate.net The attraction of these ions to the surface is due to the presence of residual positive and negative charges on the solid colloids. eagri.org This surface adsorption is a precursor to further chemical interactions and can alter the surface chemistry of the material. researcher.liferesearchgate.net In soils and other complex systems, the adsorption of phosphate is influenced by the presence of various cations and the pH of the solution. hawaii.edu

The table below summarizes the key ions involved in the surface adsorption process when a substrate is treated with solutions containing sodium, ammonium, and phosphate species.

Ion TypeSpecific IonSource Compound (Example)
CationSodium (Na⁺)Sodium Dihydrogen Phosphate (NaH₂PO₄)
CationAmmonium (NH₄⁺)Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)
AnionDihydrogen Phosphate (H₂PO₄⁻)Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

This interactive table summarizes the primary ions from precursor solutions that adsorb onto a solid surface, initiating material interactions.

Role of Ion Exchange in the Formation of Biphasic Ceramics

Following surface adsorption, ion exchange plays a crucial role in modifying the chemical composition of the substrate material, which is particularly significant in the synthesis of biphasic ceramics. researcher.liferesearchgate.net Biphasic calcium phosphate (BCP) bioceramics are composed of a mixture of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP). nih.gov The ratio of these two phases determines the material's bioreactivity and dissolution rate, making it a key parameter for applications in bone regeneration. nih.govfrontiersin.org

The formation of these biphasic ceramics can be initiated by treating hydroxyapatite powder in aqueous solutions containing phosphate sources, such as those providing sodium and ammonium ions. researcher.liferesearchgate.net The ion exchange between the cations and anions of the hydroxyapatite (Ca²⁺, PO₄³⁻, OH⁻) and the ions from the solution (e.g., Na⁺, NH₄⁺, H₂PO₄⁻) leads to a decrease in the molar ratio of calcium to phosphorus (Ca/P) in the HA powder. researcher.liferesearchgate.net

While the phase composition of the powder shows no changes after this treatment at room temperature, the altered Ca/P ratio has a profound effect during subsequent thermal processing (firing). researcher.liferesearchgate.net Upon heating to temperatures between 900 and 1100 °C, the modified hydroxyapatite decomposes to form a biphasic ceramic. researcher.liferesearchgate.net For instance, HA powder treated with an ammonium dihydrogen phosphate solution yields a ceramic composed of β-tricalcium phosphate (β-Ca₃(PO₄)₂) and HA. researcher.liferesearchgate.net Similarly, treatment with a sodium dihydrogen phosphate solution results in a ceramic containing sodium-substituted tricalcium phosphate (Ca₁₀Na(PO₄)₇) and HA. researcher.liferesearchgate.net

The research findings below detail the resulting ceramic phases after firing hydroxyapatite that was pre-treated with different phosphate solutions.

Pre-treatment Solution (0.25M)Firing Temperature (°C)Resulting Ceramic Phases
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)900 - 1100β-Tricalcium Phosphate (β-Ca₃(PO₄)₂) and Hydroxyapatite (HA)
Sodium Dihydrogen Phosphate (NaH₂PO₄)900 - 1100Sodium-substituted Tricalcium Phosphate (Ca₁₀Na(PO₄)₇) and Hydroxyapatite (HA)
Potassium Dihydrogen Phosphate (KH₂PO₄)900 - 1100Potassium-substituted Tricalcium Phosphate (Ca₁₀K(PO₄)₇) and Hydroxyapatite (HA)

This interactive table presents data from studies showing how ion exchange with different phosphate solutions alters the final composition of hydroxyapatite-based ceramics after firing. researcher.liferesearchgate.net

This ion exchange mechanism is a foundational step for engineering ceramic composites with specific phase compositions, which are valuable for creating biocompatible materials for bone implants. researcher.liferesearchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying crystalline solids like sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate. DFT calculations can provide a detailed understanding of the compound's geometry and the nature of its chemical bonds.

Structural Optimization: The first step in a computational study is typically to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in the crystal lattice, providing theoretical predictions of unit cell parameters, bond lengths, and bond angles. For sodium ammonium hydrogen phosphate tetrahydrate, this would involve accurately modeling the positions of the sodium and ammonium cations, the hydrogen phosphate anion, and the four water molecules within the crystal structure. The optimized geometry is crucial for all subsequent property calculations. While specific DFT studies on this compound are not abundant in the literature, the methodology is well-established for other phosphate-containing materials biointerfaceresearch.com. For instance, in a study on barium dihydrogenomonophosphate, DFT calculations were used to obtain the optimal molecular geometry, which was found to be in good agreement with experimental X-ray diffraction data biointerfaceresearch.com.

Vibrational Properties: Once the optimized structure is obtained, DFT can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the atoms in the crystal and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison aids in the assignment of spectral bands to specific molecular motions, such as the stretching and bending modes of the P-O and O-H bonds within the hydrogen phosphate anion, the N-H bonds of the ammonium cation, and the vibrations of the water molecules. DFT has been successfully used to establish correlations between the structure and vibrational spectra of various phosphate groups rsc.org. The calculated vibrational spectra can also provide insights into the strength of the hydrogen bonds present in the crystal, as stronger bonds typically lead to a red-shift in the stretching frequencies of the donor group.

A summary of typical vibrational modes that would be analyzed using DFT is presented in the table below.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H stretching (water)3200 - 3600Symmetric and asymmetric stretching of the water molecules of hydration.
N-H stretching (ammonium)3000 - 3300Symmetric and asymmetric stretching of the N-H bonds in the NH₄⁺ ion.
P-OH stretching2500 - 2900Stretching of the P-O bond where the oxygen is bonded to a hydrogen atom in the HPO₄²⁻ ion.
O-H bending (water)1600 - 1700Bending motion of the H-O-H angle in water molecules.
N-H bending (ammonium)1400 - 1500Bending motion of the H-N-H angle in the NH₄⁺ ion.
P=O stretching1200 - 1300Stretching of the double-bonded phosphorus and oxygen in the HPO₄²⁻ ion.
P-O stretching900 - 1100Stretching of the single-bonded phosphorus and oxygen atoms in the HPO₄²⁻ ion.
Lattice vibrations< 400Low-frequency modes corresponding to the collective motions of the ions and molecules in the crystal.

Note: The frequency ranges are approximate and can be influenced by the specific crystalline environment and hydrogen bonding.

Computational Modeling of Hydrogen Bond Potentials and Proton Dynamics

The extensive network of hydrogen bonds involving the hydrogen phosphate anion, the ammonium cation, and the water molecules is a defining feature of this compound. Computational modeling can provide a detailed picture of the energetics and dynamics of these interactions.

Hydrogen Bond Potentials: The strength and geometry of the hydrogen bonds can be investigated using high-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) or DFT with appropriate functionals. These methods can be used to calculate the potential energy surface for the interaction between the hydrogen-bond donor and acceptor pairs. Natural bond orbital (NBO) analysis is a useful tool in this context, as it can quantify the charge transfer between the donor and acceptor orbitals, providing a measure of the hydrogen bond strength nih.gov. For instance, studies on hydrated phosphate anions have shown that dihydrogen phosphate forms stronger hydrogen bonds compared to metaphosphate due to greater charge transfer and enhanced orbital overlap nih.gov.

Proton Dynamics: The hydrogen-bonded network in this compound may facilitate proton transfer, or "proton hopping." This is a dynamic process where a proton moves from one molecule to another along a hydrogen bond. First-principles molecular dynamics (MD) simulations, such as those based on the Car-Parrinello method, are powerful tools for studying these dynamic events. These simulations can reveal the mechanisms of proton transfer, calculate the rate of transfer, and identify the key molecular motions that are coupled to the proton dynamics nih.gov. For example, simulations of phosphate ions in water have shown that proton transfer from the phosphate anion to a water molecule is a very fast process, occurring in less than a picosecond, and involves a concerted mechanism with several water molecules nih.govresearchgate.net. Similar simulations for this compound could elucidate the potential for proton conductivity in the solid state.

The following table outlines the key hydrogen bonding interactions that would be modeled.

DonorAcceptorSignificance
H₂OHPO₄²⁻Hydration of the phosphate anion, influencing its structure and reactivity.
H₂OH₂OFormation of a network of water molecules within the crystal lattice.
NH₄⁺HPO₄²⁻Ionic interaction and hydrogen bonding between the cation and anion.
NH₄⁺H₂OInteraction of the ammonium ion with the water of hydration.
HPO₄²⁻ (P-OH group)HPO₄²⁻Inter-anionic hydrogen bonding, potentially forming chains or other extended structures.
HPO₄²⁻ (P-OH group)H₂OThe hydrogen phosphate anion acting as a hydrogen bond donor to the water molecules.

Thermodynamic Predictions of Phase Behavior and Stability

Computational thermodynamics allows for the prediction of the phase behavior and stability of a compound under different conditions of temperature and pressure.

Phase Stability and Transitions: By calculating the Gibbs free energy of different possible solid-state phases (polymorphs) as a function of temperature and pressure, it is possible to predict the most stable form of this compound. These calculations can also predict the conditions under which phase transitions might occur. Thermodynamic models for aqueous ammonium phosphate systems have been developed to predict properties like liquidus temperatures, which are relevant for industrial applications such as fertilizer production researchgate.net. While specific models for the solid-state phase transitions of the tetrahydrate are not readily available, the principles of such modeling are well-established for hydrate (B1144303) systems mdpi.comresearchgate.net.

Dehydration Processes: Upon heating, hydrated salts like this compound will lose their water of hydration. Computational methods can be used to study the mechanism and thermodynamics of this dehydration process. By calculating the energetics of removing water molecules one by one, it is possible to predict the dehydration temperatures and identify any stable lower hydrates that may form as intermediates. On heating, the compound is known to decompose to form sodium polyphosphate chemicalbook.com. Thermodynamic calculations could provide a more detailed understanding of the reaction pathway for this decomposition.

The table below summarizes the thermodynamic properties that can be predicted through computational methods.

PropertyComputational ApproachSignificance
Enthalpy of FormationDFT total energy calculationsDetermines the thermodynamic stability of the compound relative to its constituent elements.
Gibbs Free EnergyDFT with phonon calculations for vibrational entropyPredicts the spontaneity of reactions and the relative stability of different phases.
Heat CapacityPhonon density of states from DFTCharacterizes the thermal properties of the material.
Phase Transition TemperaturesComparison of Gibbs free energies of different phasesPredicts the conditions under which the crystal structure may change.
Dehydration EnergeticsDFT calculations of water removal energiesProvides insight into the thermal stability of the hydrate and the mechanism of water loss.

Research Applications in Diverse Chemical Sciences

Role as a Buffering Agent in Biochemical and Microbiological Research Contexts

The ability to maintain a stable pH is critical for the success of many biological experiments. Sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate is utilized as a component of buffer solutions in both biochemical and microbiological research to ensure that the pH of a solution remains within a narrow, optimal range for enzymatic reactions and cell cultures. smolecule.com Phosphate-based buffers are widely employed due to their buffering capacity in physiologically relevant pH ranges.

In biochemical assays, maintaining a constant pH is paramount as enzyme activity is highly pH-dependent. patsnap.com Deviations from the optimal pH can lead to reduced enzyme efficiency or even denaturation. patsnap.com Phosphate buffers are a common choice for these assays, although it is important to consider potential interactions between phosphate ions and other components of the reaction, such as metal ion cofactors. patsnap.comnih.gov Studies have evaluated the effects of different buffers, including sodium phosphate, on the activity of various enzymes, demonstrating the importance of buffer selection in obtaining accurate kinetic data. nih.gov

In microbiological research, controlling the pH of culture media is essential for microbial growth. Different microorganisms have specific pH requirements for optimal growth and metabolism. Phosphate buffers are frequently used in the formulation of microbial culture media to provide a stable pH environment. nih.gov For instance, a sodium phosphate buffer system has been shown to enhance biohydrogen production from corn stalk by maintaining a stable pH during photo-fermentation. researchgate.net Research on yeast batch cultures has also systematically tested the buffering capacity of citrate-phosphate buffers, which include disodium (B8443419) hydrogen phosphate, across various media types to achieve pH stability. nih.gov The M9 minimal medium, a common synthetic medium for cultivating bacteria like Escherichia coli, utilizes a phosphate buffer system (containing Na₂HPO₄ and KH₂PO₄) to maintain a constant pH and provide an inorganic source of phosphate. nih.gov

Component in the Formulation of Laboratory Nutrient Media

Beyond its role as a buffering agent, sodium ammonium hydrogen phosphate tetrahydrate serves as a nutrient source in the preparation of laboratory media for the cultivation of microorganisms. As a salt containing both nitrogen (from the ammonium ion) and phosphorus (from the phosphate ion), it provides two essential elements required for microbial growth.

Phosphorus is a crucial component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ucdavis.edu Nitrogen is a key constituent of amino acids, proteins, and nucleic acids. The inclusion of sodium ammonium hydrogen phosphate in culture media thus supports the synthesis of these vital biomolecules.

Minimal media formulations, which contain the minimum nutrients possible for colony growth, often include a phosphate salt as the sole source of phosphorus. nih.gov For example, the widely used M9 minimal medium for E. coli and other bacteria contains disodium hydrogen phosphate and potassium dihydrogen phosphate as the phosphate source and ammonium chloride as the nitrogen source. nih.gov While not always the primary nitrogen source, the ammonium in sodium ammonium hydrogen phosphate can contribute to the total available nitrogen for microbial metabolism.

Analytical Chemistry Methodologies

This compound has a long-standing history in analytical chemistry and continues to be relevant in modern analytical techniques.

One of the classic qualitative inorganic analysis techniques is the microcosmic salt bead test, which utilizes this compound to identify certain metallic elements. The test involves forming a bead of sodium metaphosphate on a platinum or nichrome wire loop by heating microcosmic salt.

When the hot, transparent bead is brought into contact with a small amount of the substance being analyzed and reheated, the metallic oxides present form colored orthophosphates. The color of the bead upon cooling provides an indication of the metal present. This method is analogous to the borax (B76245) bead test.

The table below summarizes the characteristic colors produced by different metallic radicals in the microcosmic salt bead test.

MetalColor of the Bead
CopperGreen (hot), Blue (cold)
IronYellowish-brown (hot), Colorless (cold)
CobaltBlue (hot and cold)
ManganeseViolet (hot and cold)
NickelBrownish-red (hot), Yellowish (cold)
ChromiumGreen (hot and cold)

Data compiled from various qualitative analysis sources.

In the field of chromatography, this compound finds use as a component of the mobile phase. Specifically, it can act as an eluent in ion-exchange chromatography, a technique that separates molecules based on their net charge. smolecule.com Phosphate buffers are also commonly employed in High-Performance Liquid Chromatography (HPLC) for various analytical separations. fujifilm.com The choice of buffer is critical as it can influence the retention and separation of analytes. tosohbioscience.com For instance, in Hydrophobic Interaction Chromatography (HIC), a technique used for the purification of proteins, a mobile phase containing a sodium phosphate buffer with a high concentration of a salt like ammonium sulfate (B86663) is often used. cytivalifesciences.com

In spectrophotometry, a technique based on the absorption of light by a substance, sodium ammonium hydrogen phosphate can be used in the preparation of standard solutions for the determination of phosphate concentrations. Many spectrophotometric methods for phosphate analysis are based on the formation of a colored phosphomolybdate complex. ucdavis.eduresearchgate.netnih.govumich.edu A standard solution of a known phosphate concentration, prepared using a high-purity phosphate salt like sodium ammonium hydrogen phosphate, is required for the calibration of the instrument.

High-purity this compound can serve as a precursor in the synthesis of certified reference materials (CRMs) and analytical standards. CRMs are materials with one or more sufficiently homogeneous and well-established property values that are used to calibrate apparatus, assess a measurement method, or assign values to materials.

Given its defined stoichiometry, it can be a source of both nitrogen and phosphorus. For example, a similar compound, ammonium dihydrogen phosphate, has been certified by the National Institute of Standards and Technology (NIST) as a Standard Reference Material (SRM 194a) for its nitrogen and phosphorus content, primarily for use in the fertilizer industry. nist.gov This indicates the potential for sodium ammonium hydrogen phosphate to be used in a similar capacity, where a reliable and accurately known concentration of both nitrogen and phosphorus is required for quality control and analytical method validation. The purity of the starting material is crucial for its use in preparing such standards. sigmaaldrich.com

Materials Science and Engineering Research

The applications of this compound extend into the realm of materials science and engineering, particularly in the synthesis of phosphate-based materials.

On heating, sodium ammonium hydrogen phosphate decomposes to form sodium polyphosphate, a glassy material. chemicalbook.com This property can be exploited in the synthesis of various phosphate glasses and ceramics. In ceramic engineering, phosphate compounds can act as fluxing agents or as components in the final ceramic body. For instance, research has been conducted on the development of ceramic materials based on hydroxyapatite (B223615) powder processed in solutions of various dihydrogen phosphates, including sodium dihydrogen phosphate, for potential biomedical applications. researchgate.netresearchgate.net Sodium phosphates have also been investigated for their role in the formation of chemically-bonded phosphate ceramics, which are being explored for applications ranging from biomaterials to structural cements. unirioja.es

Precursor in the Synthesis of Advanced Ceramic Materials

This compound is recognized as an advanced ceramic material itself and plays a role in the production of specialty glasses and ceramics. nanochemazone.comdatapdf.com Its application as a fluxing agent is well-demonstrated in the traditional analytical technique known as the microcosmic salt bead test. ck12.orgthoughtco.comwikipedia.org In this test, the compound is heated on a wire loop to form a clear, glassy bead of sodium metaphosphate (NaPO₃). researchgate.netaakash.ac.in When a small amount of a metallic salt is added to this bead and reheated, it forms a characteristic colored phosphate glass, which is a type of ceramic. researchgate.netaakash.ac.in This process highlights its function as a precursor in the formation of colored ceramic glazes and specialty phosphate glasses. The specific colors produced are indicative of the metal present, a principle that has been used in qualitative inorganic analysis for centuries. ck12.orgwikipedia.org

While its role in forming these phosphate glasses is well-established, detailed research into its application as a direct precursor for the synthesis of other distinct advanced ceramic materials, such as oxides or nitrides, is not extensively documented in publicly available literature.

Component in Hydroxyapatite Synthesis and Surface Modification Studies

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a key mineral component of bone and teeth, is a widely researched biomaterial for applications in bone regeneration and dental implants. nih.govnih.gov The synthesis of hydroxyapatite typically involves the reaction of a calcium source with a phosphate source. researchgate.netnih.gov Numerous studies detail the use of diammonium hydrogen phosphate ((NH₄)₂HPO₄) as the phosphate precursor in these syntheses. researchgate.netnih.gov

Intermediates in the Industrial Production of Orthophosphate, Pyrophosphate, and Polyphosphate Salts

This compound serves as a notable intermediate in the production of various phosphate salts, particularly polyphosphates. Upon heating, the compound undergoes thermal decomposition, losing water and ammonia (B1221849) to form sodium metaphosphate (NaPO₃), a type of sodium polyphosphate. chemicalbook.com This reaction provides a direct pathway for the synthesis of this important industrial chemical.

This process is fundamental to its application as a precursor for polyphosphates. Industrially, processes have been developed for the production of Sodium Ammonium Hydrogen Phosphate itself, often utilizing wet process phosphoric acid, ammonia, and a sodium salt like sodium chloride. google.comgoogle.com The ability to produce this compound from readily available raw materials and then convert it into valuable polyphosphates underscores its significance as an industrial intermediate. The production of other phosphate salts, such as orthophosphates and pyrophosphates, often involves related ammonium phosphate precursors, situating Sodium Ammonium Hydrogen Phosphate within the broader landscape of industrial phosphate chemistry.

Exploration in Battery and Energy Storage Technology Research

The field of energy storage is actively exploring new materials to enhance the performance and reduce the cost of batteries. Sodium-ion batteries are of particular interest due to the natural abundance and low cost of sodium compared to lithium. uh.edumdpi.com Research in this area has included the investigation of various phosphate-based compounds as electrode and electrolyte materials. researchgate.netgoogle.comresearchgate.net These materials are valued for their structural stability and electrochemical properties. google.com

Despite the general interest in phosphate-based materials for sodium-ion batteries, there is currently a lack of specific research in the public domain detailing the exploration or application of this compound in this technology. Further research would be necessary to determine if this specific compound possesses any advantageous properties for use as an electrode material, an electrolyte component, or a precursor for synthesizing active battery materials.

Exploration in Life Science and Organic Chemistry Products Research

Beyond its applications in materials science, this compound is also being investigated for its potential roles in the life sciences, particularly in the areas of antiviral research and oral health.

Investigation of Viral Growth Inhibition Mechanisms in in vitro Models

Preliminary research suggests that this compound may possess antiviral properties. It has been identified as a test compound for measuring the inhibition of viral growth. smolecule.com The proposed mechanism of action involves the binding of the compound to the virus, which in turn prevents the virus from attaching to host cells, thereby inhibiting viral replication. smolecule.com This interaction is a critical first step in the viral infection cycle, and its disruption can effectively halt the progression of the infection. nih.gov

While these initial findings are promising, detailed in vitro studies that elucidate the specific molecular interactions and the spectrum of viruses against which this compound may be effective are not yet widely published. Further research is needed to validate these claims and to understand the full potential of this compound as an antiviral agent.

Studies on Oral pH Modulation and Bacterial Growth Inhibition Mechanisms

The maintenance of a neutral pH in the oral cavity is crucial for preventing dental caries. Acidic environments, often caused by the metabolism of sugars by oral bacteria, lead to the demineralization of tooth enamel. mdpi.comnih.gov There is some indication that this compound could be used to prevent cavities. smolecule.com The proposed mechanism involves the modulation of oral pH and the inhibition of bacterial growth. smolecule.com By acting as a buffering agent, it may help to neutralize the acids produced by bacteria, thus maintaining a pH level that is less conducive to enamel erosion. nih.govnih.gov

Concluding Perspectives and Future Research Directions

Emerging Methodologies for Advanced Synthesis and Characterization

The synthesis of sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate has traditionally followed established precipitation and crystallization methods. researchcommons.orggoogle.com However, the future of phosphate material synthesis lies in the development of more controlled and sophisticated techniques. Emerging methodologies are increasingly focused on producing materials with tailored properties, such as specific particle sizes, morphologies, and purity levels. Advanced synthesis routes like bio-solid-state synthesis, which utilizes microbial processes at room temperature, are being explored for other phosphate materials and could offer a more environmentally friendly and controlled method for producing complex hydrated phosphates. nih.gov Additionally, modified solid-state reaction methods, which involve the use of deionized water to create fluffy powder precursors, have shown success in synthesizing other complex phosphates and could be adapted for sodium ammonium hydrogen phosphate tetrahydrate. nih.gov

In terms of characterization, while traditional techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) remain fundamental for structural and morphological analysis researchcommons.orgresearchgate.net, there is a drive towards more advanced and in-situ characterization. For instance, the use of solid-state nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the local environment of phosphorus and hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated phosphates. cnr.it Furthermore, multi-methodological approaches that combine several spectroscopic and microscopic techniques are becoming essential for a comprehensive understanding of the material's properties. cnr.it Future research will likely see an increased use of in-situ characterization techniques to study the formation and transformation of this compound in real-time.

Integration of Advanced Computational Models for Complex Phosphate Systems

The complexity of phosphate systems, particularly those involving hydration and hydrogen bonding, presents significant challenges for experimental characterization alone. The integration of advanced computational models is therefore becoming an indispensable tool for a deeper understanding of these materials. Density Functional Theory (DFT) has emerged as a powerful method for modeling chemical reactions at mineral-water interfaces and can provide predictions on structures, thermodynamics, and spectroscopic parameters. mdpi.com The combination of DFT with molecular dynamics (MD) simulations offers a robust approach to study the vibrational properties of phosphate groups and their interactions with the surrounding environment. nih.gov

For complex systems like this compound, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be particularly insightful. This method allows for the treatment of the core reactive region with high-level quantum mechanics while the surrounding solvent or crystal lattice is treated with more computationally efficient molecular mechanics. frontiersin.org Such integrated models can elucidate the intricate details of hydrogen bonding networks, the dynamics of water molecules, and the electronic structure of the phosphate ions. nih.govnih.govacs.org Future research will likely focus on developing more accurate force fields for molecular mechanics simulations and employing machine learning techniques to accelerate DFT calculations, enabling the study of larger and more complex phosphate systems over longer timescales.

Exploration of Novel Solid-State Reactions and Targeted Material Design

The field of solid-state chemistry is moving beyond the synthesis of known compounds towards the targeted design of materials with specific functionalities. For phosphate materials, this includes the development of novel solid-state reactions to create materials with desired catalytic, electronic, or ion-exchange properties. researchgate.net Solid-state synthesis of embedded single-crystal metal oxide and phosphate nanoparticles is a promising avenue for creating new composite materials with unique properties. nih.gov

The design of functional phosphate materials can be guided by an understanding of their structural and electronic properties. For instance, the synthesis of mixed-valence transition metal phosphates through hydrothermal or solid-state reactions can lead to materials with interesting electrocatalytic activities. mdpi.comresearchgate.net While this compound is a relatively simple salt, the principles of targeted material design can be applied to explore its potential as a precursor for more complex phosphate materials. For example, controlled thermal decomposition could lead to the formation of porous phosphate frameworks or glasses with specific properties. Future research in this area will likely involve high-throughput computational screening to predict novel phosphate structures with desired functionalities, followed by targeted synthesis using advanced solid-state reaction techniques.

Unresolved Questions in Hydrogen Bond Dynamics and Coupled Phase Transformations

Despite significant research, several questions regarding the behavior of hydrated phosphates like this compound remain unresolved. A key area of ongoing investigation is the intricate dynamics of hydrogen bonds. The interplay between the phosphate anions, ammonium cations, and water molecules creates a complex hydrogen-bonding network that is crucial to the material's stability and properties. Ultrafast spectroscopic techniques, combined with molecular dynamics simulations, are beginning to unravel the rapid fluctuations and rearrangements within these networks. nih.gov However, a complete understanding of the collective motions and the role of quantum effects in proton transfer remains elusive.

Furthermore, the coupling between hydrogen bond dynamics and phase transformations in phosphate salts is a fascinating and complex phenomenon. In some phosphate-based solid acids, superprotonic behavior is linked to high-temperature phase transitions, where the rapid breaking and reforming of hydrogen bonds facilitate proton migration. utep.edu While this compound is known to decompose upon heating chemicalbook.com, the possibility of pressure-induced phase transitions and their coupling with hydrogen bond dynamics has not been extensively explored. High-pressure studies on related systems have shown that pressure can tune hydrogen bond strength and induce proton delocalization, which in turn can influence electronic properties. aps.org Unraveling the intricate relationship between the dynamics of the hydrogen bond network and any potential phase transformations in this compound presents a significant challenge and a promising direction for future research.

Q & A

Basic Research Questions

Q. How can the purity of sodium ammonium hydrogen phosphate tetrahydrate be experimentally verified, and what analytical methods are suitable for detecting trace impurities?

  • Methodological Answer: Purity verification typically involves acidimetric titration (≥99.0% purity) as per standardized protocols . Trace impurities (e.g., Cl⁻ ≤0.001%, SO₄²⁻ ≤0.005%, As ≤0.00005%) are quantified using ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS). For example, chloride detection via silver nitrate titration or sulfate analysis via gravimetric methods with barium chloride can ensure compliance with analytical-grade specifications .

Q. What are the critical storage conditions for this compound to prevent decomposition, and how does temperature affect its stability?

  • Methodological Answer: Store at 2–30°C in airtight containers to avoid deliquescence or efflorescence. Prolonged exposure to >30°C may lead to partial dehydration, altering crystalline structure and solubility. Regular monitoring of pH (8.3 at 50 g/L in water, 20°C) and periodic recrystallization from aqueous solutions can restore integrity if degradation is suspected .

Q. How should researchers prepare standardized aqueous solutions of this compound for use in buffer systems or as a phosphate source?

  • Methodological Answer: Dissolve 167 g/L in deionized water at 20°C with stirring. Filter through a 0.45-µm membrane to remove undissolved particulates. For buffers, calibrate pH using ammonium hydroxide or dilute phosphoric acid, maintaining ionic strength consistency. Pre-saturate solutions with nitrogen to minimize carbonate contamination in alkaline conditions .

Advanced Research Questions

Q. How can this compound be integrated into the synthesis of hydroxyapatite (HA) biomaterials, and what parameters control crystallinity?

  • Methodological Answer: Use as a phosphate precursor in co-precipitation with calcium nitrate. Maintain a Ca/P molar ratio of 1.67 and pH ~9–11 using NH₄OH. Crystallinity is enhanced by aging the gel at 60–80°C for 24–48 hours. Monitor phase purity via XRD and FTIR; deviations in pH or temperature may yield secondary phases like brushite .

Q. What experimental strategies resolve discrepancies in phosphate quantification when this compound is used in colorimetric assays (e.g., molybdenum blue method)?

  • Methodological Answer: Discrepancies often arise from interfering ions (e.g., silicate) or variable acidity. Optimize assay conditions: use 0.2–0.4 M sulfuric acid, 10 mM ammonium molybdate, and 1% ascorbic acid. Pre-treat samples with oxalate or citrate to chelate interferents. Validate with spike-recovery experiments and cross-check via ICP-OES .

Q. How does the presence of ammonium ions in this compound influence its role in catalytic or ion-exchange applications?

  • Methodological Answer: NH₄⁺ provides Lewis acidity, enhancing ion-exchange capacity in zeolite-like frameworks. In catalysis, it modifies surface charge distribution, affecting adsorption kinetics (e.g., phosphate recovery from wastewater). Characterize NH₄⁺ release via ion-selective electrodes under varying pH/temperature to optimize operational conditions .

Q. What are the implications of using this compound in high-ionic-strength solutions, and how can precipitation be mitigated during experimental workflows?

  • Methodological Answer: At high ionic strength (>1 M), competitive ion pairing (e.g., with Na⁺ or Cl⁻) may induce precipitation. Mitigate by adding complexing agents (e.g., EDTA) or reducing concentration below 0.5 M. For colloidal systems, stabilize with surfactants like SDS (0.1% w/v) and monitor turbidity via dynamic light scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ammonium hydrogen phosphate tetrahydrate
Reactant of Route 2
Sodium ammonium hydrogen phosphate tetrahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.